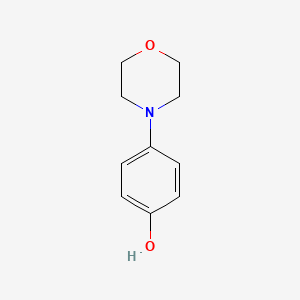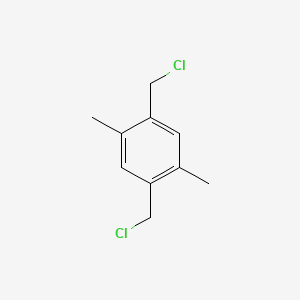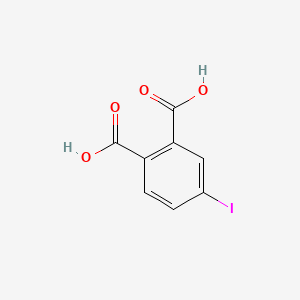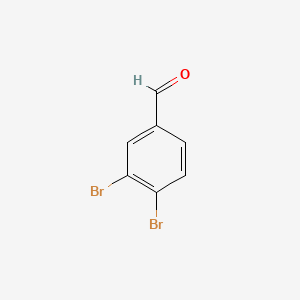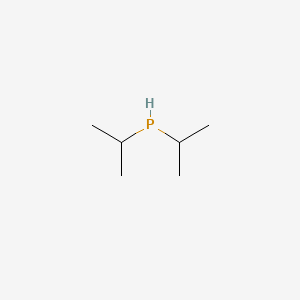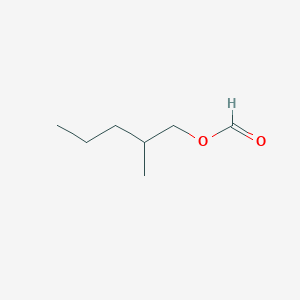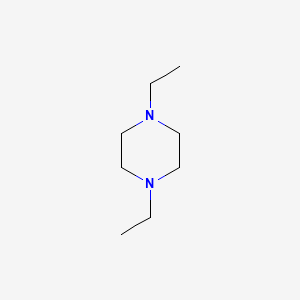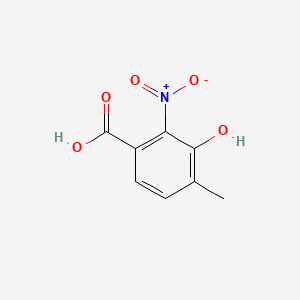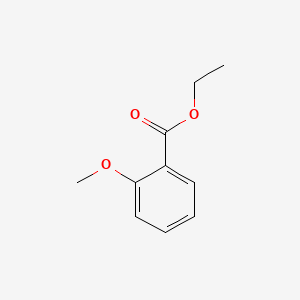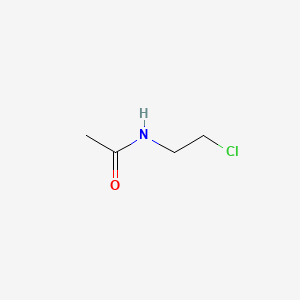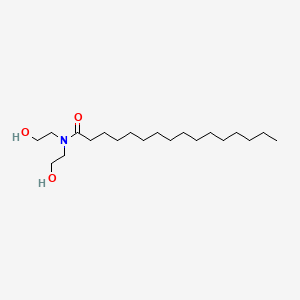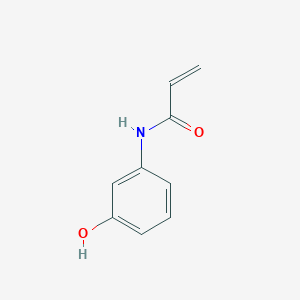
N-(3-ヒドロキシフェニル)アクリルアミド
概要
説明
N-(3-Hydroxyphenyl)acrylamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of acrylamide where the amide nitrogen is bonded to a 3-hydroxyphenyl group
科学的研究の応用
N-(3-Hydroxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings and adhesives due to its reactive functional groups.
作用機序
Mode of Action
Acrylamides, in general, are known to react with biological nucleophiles such as dna bases, proteins, or peptides . This suggests that N-(3-Hydroxyphenyl)acrylamide might interact with its targets in a similar manner, leading to changes in their function .
Biochemical Pathways
Acrylamides have been shown to cause mitochondrial dysfunction by downregulating atpase, mitochondrial complex i-iii, succinate dehydrogenase activities, and glycolytic mechanisms . This suggests that N-(3-Hydroxyphenyl)acrylamide might affect similar pathways, leading to downstream effects on cellular energy production .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 16318 , which might influence its bioavailability.
Result of Action
Acrylamides have been associated with cytotoxicity and the activation of oxidative stress responses . This suggests that N-(3-Hydroxyphenyl)acrylamide might have similar effects at the molecular and cellular levels .
Action Environment
The compound is stable when sealed and stored in a dry environment at 2-8°c . This suggests that environmental conditions such as temperature and humidity might influence the compound’s action and stability .
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyphenyl)acrylamide can be synthesized through the reaction of 3-aminophenol with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxyphenyl)acrylamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
N-(3-Hydroxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 3-Acetamidophenyl ketone or aldehyde.
Reduction: 3-Aminophenylpropylamine.
Substitution: Various substituted phenylacrylamides depending on the substituent used.
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)acrylamide: Similar structure but with the hydroxyl group in the para position.
N-(2-Hydroxyphenyl)acrylamide: Hydroxyl group in the ortho position.
N-(3,4-Dihydroxyphenyl)acrylamide: Contains an additional hydroxyl group.
Uniqueness
N-(3-Hydroxyphenyl)acrylamide is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. The meta position of the hydroxyl group allows for distinct hydrogen bonding patterns and steric effects compared to its ortho and para counterparts.
特性
IUPAC Name |
N-(3-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHOLXNNEPPFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926718 | |
| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-21-6 | |
| Record name | 13040-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


